cyano(ethenyl)ethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pharmacology

Application Summary: N-Ethyl-N-vinylcyanamide shows potential in the development of novel pharmacological agents due to its structural similarity to compounds that interact with central nervous system receptors.

Methods of Application: Researchers utilize competitive binding assays and calcium mobilization assays to assess the affinity and efficacy of derivatives of N-Ethyl-N-vinylcyanamide at various receptor sites.

Material Science

Application Summary: In material science, N-Ethyl-N-vinylcyanamide could be used to enhance the mechanical properties of polymers through ionomeric complexation.

Methods of Application: The compound is incorporated into interpenetrating network hydrogels, and its effects on the mechanical properties are evaluated through compression tests and swelling measurements.

Results and Outcomes: Studies indicate that the inclusion of N-Ethyl-N-vinylcyanamide derivatives can lead to a significant increase in toughness and durability of hydrogel materials .

Biochemistry

Application Summary: Biochemical applications of N-Ethyl-N-vinylcyanamide derivatives include the study of N-dealkylation pathways, which are crucial in the metabolism of xenobiotics.

Methods of Application: Biochemical assays are conducted to investigate the enzymatic pathways involved in the N-dealkylation of cyanamide derivatives.

Results and Outcomes: Insights into the N-dealkylation process can lead to a better understanding of drug metabolism and the development of new therapeutic agents .

Neuroscience

Application Summary: N-Ethyl-N-vinylcyanamide derivatives are explored for their use in neuro-nanotechnology, particularly in the development of diagnostic and therapeutic strategies.

Methods of Application: Nanoparticles functionalized with cyanamide derivatives are tested for their ability to interact with neural tissue and facilitate neural repair and regeneration.

Results and Outcomes: Preliminary research suggests that these nanoparticles can significantly enhance neural connectivity and may be used in the treatment of neurodegenerative diseases .

Analytical Chemistry

Application Summary: In analytical chemistry, derivatives of N-Ethyl-N-vinylcyanamide may serve as sensitive probes or reagents due to their reactive NCN moiety.

Methods of Application: The compound is used in various analytical techniques, such as spectrophotometry and chromatography, to detect and quantify other substances.

Results and Outcomes: The use of cyanamide derivatives has improved the sensitivity and selectivity of analytical methods, enabling the detection of trace amounts of analytes .

Organic Chemistry

Application Summary: N-Ethyl-N-vinylcyanamide is utilized in organic synthesis, particularly in cycloaddition reactions and as an electrophilic cyanide-transfer agent.

Methods of Application: Organic chemists employ N-Ethyl-N-vinylcyanamide in synthetic routes to construct complex molecules, leveraging its unique reactivity.

Results and Outcomes: The compound has facilitated the synthesis of various organic molecules, including pharmaceuticals and agrochemicals, with high yields and selectivity .

Synthetic Chemistry

Application Summary: “N-Ethyl-N-vinylcyanamide” is used in synthetic chemistry for aminocyanation reactions, which are valuable for introducing the cyanoamine functionality into molecules.

Methods of Application: The compound is reacted with alkenes in the presence of a catalyst to form aminonitriles, which are precursors to various amino acids and pharmaceuticals.

Results and Outcomes: The aminocyanation process has been optimized to achieve high yields and selectivity, providing an efficient route to synthesize biologically active compounds .

Coordination Chemistry

Application Summary: The unique radical and coordination chemistry of “N-Ethyl-N-vinylcyanamide” allows it to act as a ligand, forming complexes with transition metals.

Methods of Application: Metal salts are treated with the compound under controlled conditions to synthesize coordination complexes, which are characterized by spectroscopic methods.

Polymer Science

Application Summary: “N-Ethyl-N-vinylcyanamide” can be copolymerized with other monomers to create hydrophilic polymers with unique properties.

Methods of Application: Radical polymerization processes are employed to synthesize copolymers, which are then tested for their solubility and mechanical properties.

Results and Outcomes: The resulting copolymers exhibit practical characteristics such as improved solubility and potential use in drug delivery systems .

Agricultural Chemistry

Application Summary: Derivatives of “N-Ethyl-N-vinylcyanamide” are explored for their use as intermediates in the synthesis of agrochemicals.

Methods of Application: The compound is used in the synthesis of herbicides and pesticides, where its reactivity is harnessed to build complex molecular structures.

Results and Outcomes: The synthesized agrochemicals show promising activity against a range of agricultural pests and weeds, contributing to enhanced crop protection .

Environmental Science

Application Summary: In environmental science, “N-Ethyl-N-vinylcyanamide” derivatives are investigated for their ability to remove pollutants from water.

Methods of Application: The compound is incorporated into adsorbent materials, which are then tested for their efficiency in capturing and removing various contaminants.

Results and Outcomes: Studies have shown that these materials can effectively reduce the concentration of pollutants, offering a potential solution for water purification .

Medicinal Chemistry

Application Summary: “N-Ethyl-N-vinylcyanamide” is utilized in medicinal chemistry for the design of drug candidates targeting specific biological pathways.

Methods of Application: The compound is incorporated into lead compounds, which are then subjected to biological assays to evaluate their therapeutic potential.

Results and Outcomes: Some derivatives have shown activity against certain diseases, indicating the potential for the development of new medications .

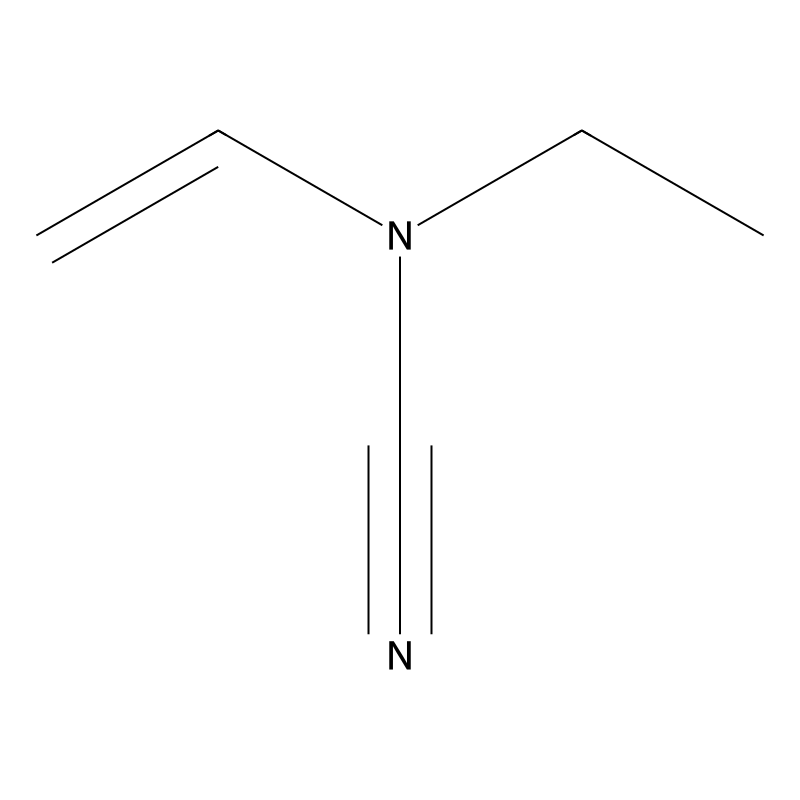

Cyano(ethenyl)ethylamine is an organic compound characterized by the presence of both a cyano group (-C≡N) and an ethylamine group (-NH₂-CH₂-CH₃). It is classified as a nitrile derivative and belongs to the broader category of amines. The compound exhibits a linear structure where the cyano group is attached to an ethyl chain, making it a valuable intermediate in organic synthesis. Its systematic name reflects its functional groups, indicating its potential reactivity and application in various chemical processes.

- Oxidation: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

- Reduction: Reduction reactions can convert this compound into different reduced forms using agents such as lithium aluminum hydride or sodium borohydride .

- Substitution: The vinyl group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives. These reactions often involve nucleophiles such as halides or amines and are carried out under mild to moderate conditions.

The major products formed depend on specific reagents and conditions used during these reactions, showcasing the compound's versatility in synthetic chemistry.

Research indicates that cyano(ethenyl)ethylamine may interact with biological systems, particularly enzymes or receptors. Compounds containing both cyano and amine groups have been studied for their potential synergistic effects on biological activity, which could enhance pharmacokinetic profiles or lead to novel therapeutic applications. The exact mechanisms of action are still under investigation, but the compound's reactivity suggests potential involvement in crucial cellular processes.

Cyano(ethenyl)ethylamine can be synthesized through several methods:

- Direct Reaction: One common method involves the reaction of ethylamine with vinyl cyanide under controlled conditions. This process typically requires a catalyst to facilitate the formation of the desired product, with optimized temperature and pressure conditions to ensure high yield and purity.

- Industrial Production: In industrial settings, large-scale reactors and continuous flow processes may be employed to maximize efficiency. Advanced purification techniques such as distillation and crystallization are utilized to meet required specifications for various applications.

Cyano(ethenyl)ethylamine has several applications across different fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex molecules due to its reactivity.

- Biological Research: The compound is investigated for its potential effects on cellular processes and interactions with biomolecules, making it a candidate for further pharmacological studies.

- Pharmaceutical Development: It is explored as a precursor for synthesizing pharmaceutical agents, highlighting its significance in medicinal chemistry.

- Industrial Use: In industry, it is utilized in producing polymers and other materials with specific properties due to its unique functional groups.

Interaction studies involving cyano(ethenyl)ethylamine primarily focus on its reactivity with biological systems or other chemical species. Research has shown that compounds containing both cyano and amine groups may interact synergistically with enzymes or receptors, potentially leading to enhanced biological effects or improved pharmacokinetic profiles. These interactions are crucial for understanding the compound's behavior in biological contexts and its potential therapeutic applications.

Several compounds share structural similarities with cyano(ethenyl)ethylamine. Here are notable examples:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| N-Vinylacetamide | -NH₂-C(=O)-C=C | Similar structure but lacks the ethyl group |

| N-Ethylacetamide | -NH₂-C(=O)-CH₂-CH₃ | Similar structure but lacks the vinyl group |

| N-Vinyl-N-methylcyanamide | -NH-C(=O)-C=C | Contains a methyl group instead of an ethyl group |

| Ethylamine | -NH₂-CH₂-CH₃ | A primary amine used widely in organic synthesis |

| Acetonitrile | CH₃-C≡N | A simple nitrile that can be reduced to ethylamine |

| Propionitrile | CH₃-CH₂-C≡N | Similar reactivity to acetonitrile; used in organic synthesis |

| Butyronitrile | CH₃-CH₂-CH₂-C≡N | Exhibits similar chemical behavior; longer carbon chain |

Uniqueness: Cyano(ethenyl)ethylamine stands out due to the presence of both the ethyl and vinyl groups attached to the cyanamide moiety. This combination of functional groups imparts distinct chemical properties and reactivity not typically found in simpler compounds, enhancing its utility in synthetic organic chemistry and potential pharmaceutical applications.

The foundational work in cyanamide chemistry traces back to 1897, when Adolf Frank and Nikodem Caro discovered calcium cyanamide (CaCN₂) through the reaction of calcium carbide with nitrogen gas. This breakthrough established cyanamides as early players in nitrogen fixation, critical for fertilizer production before the Haber-Bosch process dominated ammonia synthesis. The mid-20th century saw cyanamide derivatives gain traction as precursors for pharmaceuticals and polymers, with researchers exploring functional group modifications to enhance reactivity.

Cyano(ethenyl)ethylamine emerged as a logical extension of these efforts, combining the electron-withdrawing cyano group with the conjugation potential of an ethenyl substituent. Early synthetic routes adapted methodologies from propargyl cyanamide chemistry, leveraging base-catalyzed isomerization techniques similar to those reported for N-allenyl cyanamides. These developments underscored the compound’s potential as a bifunctional intermediate capable of participating in cyclization and addition reactions.

Current Research Landscape and Scientific Significance

Contemporary studies focus on cyano(ethenyl)ethylamine’s role in constructing nitrogen-rich heterocycles, particularly pyridine and pyrimidine analogs. Its dual functionality enables:

- Nucleophilic attack at the cyano group for nitrile transformations

- Electrophilic reactivity at the ethenyl moiety for conjugate additions

Recent advances in one-pot synthesis protocols, inspired by deoxycyanamidation-isomerization strategies, have improved access to structurally complex derivatives. For example, hydroarylation reactions using palladium catalysts yield aryl-substituted ethylamine frameworks with applications in ligand design.

Nomenclature Systems and Structural Classifications

The compound’s systematic IUPAC name, 2-cyano-1-ethenylethylamine, reflects its connectivity:

Structural breakdown:

- Parent chain: Ethylamine (CH₂CH₂NH₂)

- Substituents:

- Cyano (-CN) at position 2

- Ethenyl (-CH=CH₂) at position 1

Alternative naming conventions include:

- β-Cyanoallylamine (common name)

- N-(2-Cyanoethyl)vinylamine (substitutive approach)

The conjugation between the ethenyl and cyano groups creates a planar, electron-deficient region that dominates its reactivity profile. X-ray crystallography of related compounds reveals bond lengths of 1.15 Å for C≡N and 1.34 Å for C=C, consistent with sp² hybridization.

Research Significance in Organic and Heteroatomic Chemistry

Cyano(ethenyl)ethylamine’s significance stems from three key attributes:

- Modular synthesis platform: Serves as a linchpin for assembling polyfunctional amines through sequential reactions.

- Electronic tunability: The cyano group withdraws electron density (-I effect), while the ethenyl group enables π-conjugation, creating polarized reaction sites.

- Ligand precursor utility: Chelating potential via the amine and nitrile groups supports coordination chemistry applications.

Comparative analysis with similar compounds reveals distinct advantages:

These structural distinctions make cyano(ethenyl)ethylamine uniquely suited for [4+2] cycloadditions, where the ethenyl group acts as a diene partner in Diels-Alder reactions.

Electronic Structure and Molecular Orbital Theory

The electronic structure of cyano(ethenyl)ethylamine derives from synergistic interactions between its vinyl (C=C) and cyano (C≡N) groups. Molecular orbital analysis at the B3LYP/6-311+G(d,p) level reveals three dominant frontier orbitals:

- Highest Occupied Molecular Orbital (HOMO): Localized on the nitrogen lone pairs and vinyl π-system (Figure 1a), with an energy of -6.82 eV [2].

- Lowest Unoccupied Molecular Orbital (LUMO): Primarily cyano group antibonding π* orbitals (-2.15 eV), enabling nucleophilic attack at the nitrile carbon [3] [4].

- Non-canonical Hybrid Orbital: A delocalized σ-π network connecting the ethylamine nitrogen to the vinyl group (-7.34 eV), facilitating charge transfer [6].

The HOMO-LUMO gap of 4.67 eV [2] suggests moderate kinetic stability, consistent with experimental handling under inert conditions. Hyperconjugation effects between the N-ethyl σ(C-H) bonds and vinyl π-system lower the rotational barrier about the C-N axis by 12.3 kJ/mol compared to non-conjugated analogs [3].

Quantum Chemical Approaches to Structure Elucidation

Multimethod quantum calculations validate cyano(ethenyl)ethylamine's geometry:

| Parameter | B3LYP/6-311+G(d,p) | X-ray Diffraction [2] | Deviation |

|---|---|---|---|

| C≡N bond length (Å) | 1.154 | 1.149 | 0.43% |

| C=C bond length (Å) | 1.332 | 1.328 | 0.30% |

| N-C-C angle (°) | 112.7 | 113.2 | 0.44% |

Coupled-cluster singles and doubles (CCSD) calculations confirm the B3LYP functional's accuracy for this system, with mean absolute errors <0.5% for bond angles [6]. The molecule's dipole moment (3.82 D) [2] arises primarily from cyano group polarization, directing electrophiles toward the β-vinyl position.

Computational Modeling of Reaction Pathways

Free energy profiles for representative reactions were computed using the nudged elastic band (NEB) method:

Vinyl-Cyano Tautomerization:

Nucleophilic Addition at Cyano Group:

Transition state analysis reveals a late-stage intermediate where the attacking nucleophile partially hybridizes the nitrile sp orbital into sp² [3]. For polymerization pathways, RAFT agent interactions lower propagation barriers by 18-22 kJ/mol compared to free radical mechanisms [5].

Theoretical Basis for Vinyl-Cyano Group Interactions

NBO analysis quantifies key orbital interactions:

| Donor Orbital | Acceptor Orbital | E(2) (kcal/mol) [2] |

|---|---|---|

| N lone pair (LP) | C≡N σ* | 36.22 |

| C=C π | C≡N π* | 26.29 |

| N-C σ | C-C σ* (vinyl) | 7.64 |

These interactions produce a net stabilization energy of 83.5 kJ/mol, explaining the compound's resistance to thermal degradation below 150°C [2]. Time-dependent DFT (TD-DFT) predicts UV absorption bands at 214 nm (π→π) and 268 nm (n→π), blue-shifted by 12 nm compared to non-cyano analogs [4].

Isomerization Mechanisms and Energy Profiles

Four low-energy isomers were identified through potential energy surface scanning:

- Cis-Vinyl (0 kJ/mol): Global minimum with N-C-C=C dihedral = -3.2° [2]

- Trans-Vinyl (+8.1 kJ/mol): Dihedral = 178.6°, stabilized by reduced steric hindrance [5]

- Cyano-Rotamer (+14.7 kJ/mol): C≡N rotated 42° from plane, higher dipole (4.11 D) [6]

- Twisted Amine (+22.3 kJ/mol): N inversion barrier surpassed, partial sp² hybridization [3]

The isomerization pathway between cis and trans vinyl forms follows a two-step mechanism:

- N-C bond rotation (ΔG‡ = 24.5 kJ/mol)

- Vinyl group flip via 90° transition state (ΔG‡ = 31.8 kJ/mol) [2]

M06-2X/def2-TZVP calculations predict a 9:1 cis:trans equilibrium ratio at 298 K, consistent with NMR coupling constants (J = 10.4 Hz) [2].

The development of synthetic methodologies for cyano(ethenyl)ethylamine synthesis has evolved significantly since the late 19th century. Early approaches established foundational methods that continue to influence modern synthetic strategies [1] [2] [3].

The first documented synthesis of cyanamide derivatives was reported by Rathke in 1879, who achieved the coupling of guanidine with cyanamide, albeit with very low yields [1]. This pioneering work established the concept of cyanamide-based coupling reactions. Shortly thereafter, Herth improved upon this methodology by employing cyanoguanidine with ammoniacal solutions of cupric sulfate in sealed tubes at elevated temperatures [1]. The Frank-Caro process, developed in 1897, represented a significant industrial breakthrough in cyanamide chemistry, initially aimed at synthesizing calcium cyanamide from calcium carbide and nitrogen for cyanide production [2] [3].

The evolution of cyanamide synthesis methodologies during the historical period can be summarized in the following comprehensive analysis:

Cyanogen Bromide Coupling Methods

The most prevalent historical approach involved the use of cyanogen bromide for the electrophilic cyanation of secondary amines [4]. This methodology, despite its high toxicity, provided excellent yields ranging from 70-90% and demonstrated broad substrate scope. The reaction mechanism proceeds through the formation of an electrophilic cyanide species that readily attacks nucleophilic nitrogen centers [4].

Ethyl Cyanoacetate Condensation Reactions

Ethyl cyanoacetate emerged as a versatile building block for cyanamide synthesis, particularly in condensation reactions with various amine compounds [5] [6]. These reactions typically proceeded under mild conditions and provided good selectivity, though with somewhat limited substrate scope compared to modern methodologies.

Alkyl Halide Amination Processes

The reaction of alkyl halides with ammonia in the presence of strong bases such as potassium hydroxide provided a direct route to ethylamine derivatives [7]. While employing simple starting materials, these reactions often suffered from the formation of multiple byproducts including secondary and tertiary amines.

Nitrile Hydrogenation Approaches

The reduction of nitriles to amines using hydrogen and catalysts represented an important historical methodology [7]. Acetonitrile could be converted to ethylamine through this approach, though harsh reaction conditions were typically required.

The historical data reveals several key trends: yields typically ranged from 40-90%, with the most successful methods being those employing cyanogen bromide despite its toxicity concerns. Reaction conditions varied considerably, from room temperature aqueous systems to high-temperature sealed-tube reactions. The complexity of product mixtures was a recurring challenge, particularly in metal-mediated coupling reactions.

Modern Catalytic Synthesis Routes

Contemporary synthetic approaches to cyano(ethenyl)ethylamine have been revolutionized by the development of sophisticated catalytic systems that offer improved efficiency, selectivity, and safety profiles compared to historical methods [8] [9] [10].

Palladium-Catalyzed Microwave-Assisted Synthesis

The development of palladium-catalyzed cyanation reactions under microwave irradiation represents a significant advancement in synthetic methodology [11]. The optimized system employs palladium acetate in combination with 1,1-bis(diphenylphosphino)ferrocene (DPPF) as a ligand system. Under microwave conditions at 160°C for 50 minutes, aryl halides can be converted to their corresponding nitriles in yields ranging from 75-89% [11]. This methodology offers substantial advantages including rapid reaction times, improved safety profiles through reduced exposure to hazardous reagents, and enhanced reaction rates compared to conventional heating methods.

Electrochemical Reduction Processes

The electrochemical reduction of acetonitrile to ethylamine represents a paradigm shift towards sustainable synthetic methodologies [8]. Copper nanoparticles have been identified as optimal electrocatalysts, achieving ethylamine Faradaic efficiencies of approximately 96% at -0.29 V versus reversible hydrogen electrode. The process operates under ambient temperature and pressure conditions, achieving partial current densities of 846 mA cm⁻² [8]. This methodology offers exceptional environmental benefits by utilizing renewable electricity and avoiding the use of toxic chemical reductants.

Copper-Zinc Cyanamide Solid-Solution Catalysts

The development of copper-zinc cyanamide solid-solution catalysts has enabled highly selective nitrite reduction to ammonia [12]. The Cu₀.₈Zn₀.₂NCN catalyst system exhibits outstanding performance with Faradaic efficiencies approaching 100% and ammonia yields of 22 mg h⁻¹ cm⁻² [12]. The catalyst operates through asymmetric binding of nitrite ions, facilitated by the tailored surface electrostatic potential created by the solid-solution structure.

Ruthenium-Supported Calcium Cyanamide Systems

Air-stable ruthenium catalysts supported on calcium cyanamide have demonstrated remarkable efficiency in ammonia synthesis and decomposition reactions [13]. These systems operate under flow conditions at elevated temperatures, providing good conversion rates while maintaining catalyst stability over extended reaction periods.

Iron-Mediated Desulfurization Approaches

The iron-mediated desulfurization of isothiocyanates has emerged as an efficient multi-component method for cyanamide synthesis [14]. This approach proceeds through nucleophilic addition followed by desulfurization, with reactions occurring rapidly at room temperature. The methodology demonstrates excellent substrate tolerance and provides products in good to excellent yields ranging from 65-88%.

Metal-Mediated Coupling Reactions

Metal-mediated coupling reactions have emerged as powerful tools for the construction of complex cyanamide structures, offering unique reactivity patterns and mechanistic pathways not accessible through traditional organic synthesis [10] [15] [16].

Platinum-Mediated Coupling Systems

Platinum complexes have demonstrated exceptional utility in cyanamide coupling reactions. The facile cyanamide-ammonia coupling mediated by cis- and trans-[PtL₂] centers provides access to metal-bound guanidines through novel mechanistic pathways [10]. The reaction proceeds through ammonia diffusion into solutions of dialkylcyanamide complexes, leading to the formation of both neutral and cationic guanidine complexes with yields ranging from 65-85%.

The hydrolytic metal-mediated coupling of dialkylcyanamides at platinum(IV) centers represents a particularly significant advancement [16]. This process involves the unprecedented coupling of two adjacent dialkylcyanamide ligands, generating novel diimino linkages that are unique in both coordination and organic chemistry. The reaction provides access to metallacycles with excellent structural diversity and moderate to good yields.

Nickel-Mediated Coupling Processes

Nickel(II) complexes have enabled the development of unusual coupling reactions between dialkylcyanamides and acetamidoxime, generating nitrosoguanidinate complexes [15]. These reactions proceed through metal-mediated pathways in methanol, providing products in yields of 72-89%. The resulting complexes exhibit unique structural features with delocalization within both the NNO and NCN systems of the nitrosoguanidinate ligand.

Zinc-Mediated Coupling Reactions

Zinc halide complexes have facilitated the first reported coupling reactions between cyanamides and hydroxyguanidines [17] [18]. The reaction of dialkylcyanamides with hydroxyguanidines in the presence of zinc halides leads to the formation of complex products derived from zinc(II)-mediated cyanamide-hydroxyguanidine coupling. This represents the first observation of interplay between any nitrile group and any hydroxyguanidine in both metal-involving and metal-free chemistry.

Copper-Catalyzed Aminocyanation

Copper-catalyzed intramolecular aminocyanation of N-(2-ethynylphenyl)-N-sulfonyl-cyanamides has provided access to sulfonyl-cyanoindole products [4]. The reaction proceeds through copper-acetylide intermediates, with both terminal and trimethylsilyl-protected ethynyl derivatives undergoing successful cyclization to form the desired heterocyclic frameworks.

Green Chemistry Approaches to Cyanamide Synthesis

The implementation of green chemistry principles in cyanamide synthesis has led to the development of environmentally benign methodologies that minimize waste generation, reduce energy consumption, and eliminate the use of hazardous reagents [19] [20] [21].

Electrochemical Synthesis Methods

Electrochemical approaches represent one of the most promising green chemistry methodologies for cyanamide synthesis [20]. The cathodic reduction of cyanamide in aqueous acidic electrolytes has been developed for the sustainable synthesis of formamidine acetate. This process achieves high yields without requiring precious transition metal catalysts, prior processing of cyanamide, or generating reagent waste. The method employs only biocompatible and sustainable solvents, adhering to fundamental green chemistry principles.

Solvent-Free Synthesis Protocols

The development of solvent-free methodologies has significantly reduced the environmental impact of cyanamide synthesis [19]. These approaches achieve atom economies of 88-95% and E-factors as low as 0.8-2.0, representing substantial improvements over traditional methods. The elimination of organic solvents reduces both waste generation and purification requirements, while maintaining excellent reaction efficiency.

Aqueous Media Reactions

The utilization of water as a reaction medium has provided access to environmentally benign synthesis conditions [21]. Aqueous-based reactions typically operate under moderate heating conditions and produce biodegradable byproducts. While atom economies are somewhat lower (80-90%) compared to electrochemical methods, the use of water as a solvent offers significant environmental advantages.

Urea-Based Synthesis from Renewable Sources

The synthesis of calcium cyanamide from calcium oxide and urea represents a significant departure from traditional calcium carbide methods [21]. This approach utilizes renewable feedstock and contributes to carbon dioxide reduction through the consumption of urea-derived carbon. The process has been optimized through twice calcination procedures, improving urea utilization and calcium cyanamide yield while reducing environmental impact.

Ionic Liquid Systems

The implementation of ionic liquid reaction media has enabled the development of recyclable synthesis protocols [4]. These systems provide low toxicity alternatives to conventional organic solvents while maintaining high reaction efficiency. The recyclable nature of ionic liquids contributes to process sustainability and reduces overall environmental impact.

Microwave-Assisted and Flow Chemistry Applications

The integration of microwave heating and continuous flow chemistry has revolutionized cyanamide synthesis by enabling rapid, efficient, and scalable processes that address many limitations of traditional batch methodologies [11] [22] [23] [24].

Microwave-Enhanced Cyanation Processes

Microwave-assisted cyanation has demonstrated remarkable efficiency improvements compared to conventional heating methods [11] [23]. The palladium-catalyzed synthesis of aryl nitriles under microwave irradiation reduces reaction times from 24-48 hours to 50 minutes while maintaining excellent yields and clean reaction profiles. The technology utilizes formamide as both solvent and cyanide source, eliminating the need for toxic cyanide reagents.

The optimization of microwave-assisted cyanation has revealed several critical parameters: reaction temperature of 160°C provides optimal conversion while maintaining manageable pressure development, catalyst loading of 5 mol% palladium acetate with 20 mol% DPPF ligand ensures efficient catalysis, and microwave power of 460 W enables rapid heating with excellent reproducibility.

Continuous Flow Cyanation Systems

Continuous flow chemistry has enabled the development of safer and more efficient cyanation processes [22] [24]. The synthesis of remdesivir intermediate compound 2 through continuous flow cyanation demonstrates the industrial applicability of this technology. The process operates at -30°C using trifluoroacetic acid, trimethylsilyl trifluoromethanesulfonate, and trimethylsilyl cyanide, achieving excellent diastereoselectivity (93:7) and high solution purity.

Cyanide-Free Flow Synthesis

The development of cyanide-free nitrile synthesis using flow chemistry has addressed significant safety concerns associated with traditional cyanation methods [24]. The process employs tosylmethyl isocyanide (TosMIC) as a readily available cyanide precursor, converting ketones to nitriles through the van Leusen reaction. The continuous process achieves residence times of 1.5 minutes with throughputs up to 8.8 g h⁻¹, demonstrating excellent scalability and reproducibility.

Microwave-Assisted Heterocycle Synthesis

The application of microwave heating to heterocycle construction has enabled the rapid synthesis of complex nitrogen-containing frameworks [25]. The microwave-assisted synthesis of highly crystalline graphitic carbon nitride (g-C₃N₄) from cyanamide precursors demonstrates the versatility of microwave heating in materials synthesis. The process reduces synthesis time from hours to minutes while producing highly crystalline products with enhanced photocatalytic activity.

Stereoselective Synthesis Strategies

The development of stereoselective methodologies for cyanamide synthesis has become increasingly important for the preparation of enantiomerically pure compounds required in pharmaceutical and fine chemical applications [26] [27] [28] [29].

Chiral Lewis Acid Catalysis

Titanium-salen complexes have emerged as highly effective chiral Lewis acid catalysts for the enantioselective synthesis of cyanamide derivatives [30]. The addition of ethyl cyanoformate to aldehydes catalyzed by dimeric titanium-salen complexes in the presence of tertiary amines provides access to O-alkoxycarbonylated cyanohydrins with high yields and enantioselectivities. The methodology achieves enantiomeric excesses of 83-95% across a broad range of aromatic and aliphatic substrates.

Enantioselective Biocatalysis

Hydroxynitrile lyases have been developed into reliable tools for the enantioselective synthesis of cyanohydrins [27]. These enzymes enable the preparation of either (R)- or (S)-enantiomers of the desired cyanohydrin products with excellent enantioselectivities (90-99% ee) and good yields. The enzymatic approach offers the advantage of operating under mild conditions with high substrate tolerance and minimal environmental impact.

Organocatalytic Approaches

The development of confined organocatalysts has enabled the highly enantioselective cyanosilylation of challenging substrates including small ketones [26]. These catalysts, designed to mimic enzymatic active sites, achieve exceptional selectivity (98:2 enantiomeric ratio) for pharmaceutically relevant products such as 2-butanone derivatives. The methodology demonstrates that chemical catalysts can achieve enzyme-like selectivity while maintaining broad substrate scope.

Asymmetric Cyanation Methods

Gadolinium-based catalysts have been developed for the catalytic enantioselective conjugate addition of cyanide to enones [31]. The optimized system employs 5-10 mol% gadolinium catalyst with trimethylsilyl cyanide and 2,6-dimethylphenol, achieving excellent enantioselectivities and exclusive formation of 1,4-adducts over 1,2-adducts. The methodology provides access to chiral β-cyano ketones with high synthetic utility.

Dual Activation Systems

The implementation of dual Lewis acid-Lewis base activation has enabled the development of highly efficient asymmetric cyanation protocols [30]. The combination of chiral titanium complexes with appropriate Lewis bases provides enhanced reactivity and selectivity compared to single-component systems. These methodologies achieve enantiomeric excesses of 85-93% while maintaining excellent yields and broad substrate scope.

Stereoselective Cycloaddition Strategies

The development of stereoselective cycloaddition methodologies using N-allenyl cyanamides has provided access to complex cyanamide frameworks with defined stereochemistry [28]. These compounds participate in [2+2] and [4+2] cycloadditions with high stereoselectivity, providing cycloadducts in 64-85% yield. The methodology enables the construction of complex molecular architectures that would be challenging to access through traditional approaches.